Cas no 1036016-10-0 (Levofloxacin Hydroxy Acid)

Levofloxacin Hydroxy Acid is a pharmacologically active metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound exhibits enhanced solubility and stability compared to its parent molecule, making it advantageous for analytical and pharmacokinetic studies. Its structural modifications contribute to improved detection sensitivity in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications. As a reference standard, it is widely utilized in quality control and metabolic research to assess Levofloxacin degradation pathways and bioavailability. The hydroxy acid derivative retains the antibacterial activity of Levofloxacin, particularly against Gram-negative and Gram-positive pathogens, while serving as a critical intermediate in understanding drug metabolism and residue analysis.
Levofloxacin Hydroxy Acid structure
Levofloxacin Hydroxy Acid structure
Product name:Levofloxacin Hydroxy Acid
CAS No:1036016-10-0
MF:C18H21N3O4F2
MW:381.374
CID:1063547
PubChem ID:24961084

Levofloxacin Hydroxy Acid Chemical and Physical Properties

Names and Identifiers

    • Levofloxacin Hydroxy Acid
    • (S)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 6,8-Difluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • CUHVVQXWFAHAGQ-JTQLQIEISA-N
    • (1S)-6,8-Difluoro-1-[2-hydroxy-1-methylethyl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic Acid
    • 6,8-difluoro-1-[(2S)-1-hydroxypropan-2-yl]-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
    • SCHEMBL3600004
    • (S)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-7-(4-methyl piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 1036016-10-0
    • 3-Quinolinecarboxylic acid, 6,8-difluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-7-(4-methyl-1-piperazinyl)-4-oxo-; 6,8-Difluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
    • Inchi: InChI=1S/C18H21F2N3O4/c1-10(9-24)23-8-12(18(26)27)17(25)11-7-13(19)16(14(20)15(11)23)22-5-3-21(2)4-6-22/h7-8,10,24H,3-6,9H2,1-2H3,(H,26,27)/t10-/m0/s1
    • InChI Key: CUHVVQXWFAHAGQ-JTQLQIEISA-N
    • SMILES: CC(CO)N1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCN(CC3)C)F)C(=O)O

Computed Properties

  • Exact Mass: 381.15001248g/mol
  • Monoisotopic Mass: 381.15001248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.3Ų
  • XLogP3: -0.7

Experimental Properties

  • Density: 1.419±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.19 g/l) (25 º C),

Levofloxacin Hydroxy Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
L360030-25mg
Levofloxacin Hydroxy Acid
1036016-10-0
25mg
$ 1722.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-489365-2.5mg
Levofloxacin Hydroxy Acid,
1036016-10-0
2.5mg
¥3234.00 2023-09-05
TRC
L360030-1mg
Levofloxacin Hydroxy Acid
1036016-10-0
1mg
$ 115.00 2023-09-07
TRC
L360030-2.5mg
Levofloxacin Hydroxy Acid
1036016-10-0
2.5mg
$ 224.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-489365-2.5 mg
Levofloxacin Hydroxy Acid,
1036016-10-0
2.5 mg
¥3,234.00 2023-07-11
A2B Chem LLC
AE14171-25mg
Levofloxacin Hydroxy Acid
1036016-10-0
25mg
$1794.00 2024-04-20
A2B Chem LLC
AE14171-1mg
Levofloxacin Hydroxy Acid
1036016-10-0
1mg
$233.00 2024-04-20
A2B Chem LLC
AE14171-2.5mg
Levofloxacin Hydroxy Acid
1036016-10-0
2.5mg
$338.00 2024-04-20

Additional information on Levofloxacin Hydroxy Acid

Levofloxacin Hydroxy Acid (CAS No. 1036016-10-0): A Comprehensive Overview

Levofloxacin Hydroxy Acid, chemically identified by the CAS number 1036016-10-0, is a significant compound in the realm of pharmaceutical chemistry. As a derivative of fluoroquinolone antibiotics, it plays a crucial role in modern medicine, particularly in the treatment of various bacterial infections. This introduction delves into the compound's chemical properties, pharmacological effects, and its relevance in contemporary medical research.

The molecular structure of Levofloxacin Hydroxy Acid is characterized by its fluoroquinolone core, which confers potent antibacterial activity. The hydroxy acid form is particularly noteworthy as it represents an intermediate in the synthesis of the more commonly prescribed levofloxacin (the racemic mixture). This intermediate is essential for understanding the metabolic pathways and pharmacokinetic behavior of levofloxacin in vivo.

In recent years, there has been a growing interest in the development of novel fluoroquinolones due to rising concerns about antibiotic resistance. Levofloxacin Hydroxy Acid has emerged as a key compound in this context. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria. This property has been leveraged in clinical trials to evaluate its efficacy against multidrug-resistant strains.

One of the most compelling aspects of Levofloxacin Hydroxy Acid is its potential in combination therapy. Studies have shown that when used alongside other antibiotics, it can enhance overall treatment outcomes by targeting different bacterial mechanisms. This approach is particularly relevant in the management of complex infections where multiple drug-resistant pathogens are involved.

The pharmacokinetic profile of Levofloxacin Hydroxy Acid is another area of active research. Unlike its racemic counterpart, levofloxacin, which contains both enantiomers, the hydroxy acid form offers insights into how each enantiomer contributes to the overall therapeutic effect. This knowledge is crucial for optimizing dosing regimens and minimizing potential side effects.

Recent advancements in computational chemistry have enabled researchers to model the interactions between Levofloxacin Hydroxy Acid and bacterial enzymes with unprecedented detail. These studies have provided valuable insights into how modifications in the hydroxy acid moiety can enhance binding affinity and reduce off-target effects. Such findings are paving the way for the development of next-generation fluoroquinolones with improved safety profiles.

The clinical applications of Levofloxacin Hydroxy Acid extend beyond standard antibiotic therapy. Emerging evidence suggests that it may have anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory conditions associated with bacterial infections. This dual functionality could open new therapeutic avenues for conditions like periodontitis and certain types of pneumonia.

In conclusion, Levofloxacin Hydroxy Acid (CAS No. 1036016-10-0) represents a vital component in modern pharmaceutical research. Its unique chemical structure and pharmacological properties make it a promising candidate for addressing challenges related to antibiotic resistance and chronic infections. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in global healthcare.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited